Bryostatin 7

Description

Properties

Molecular Formula |

C41H60O17 |

|---|---|

Molecular Weight |

824.9 g/mol |

IUPAC Name |

methyl (2Z)-2-[(1S,3S,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12,25-diacetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-13-(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-5-ylidene]acetate |

InChI |

InChI=1S/C41H60O17/c1-22(42)32-19-29-15-26(16-35(47)52-9)37(54-24(3)44)41(50,58-29)38(4,5)11-10-28-12-25(14-34(46)51-8)13-31(55-28)21-40(49)39(6,7)33(53-23(2)43)20-30(57-40)17-27(45)18-36(48)56-32/h10-11,14,16,22,27-33,37,42,45,49-50H,12-13,15,17-21H2,1-9H3/b11-10+,25-14+,26-16+/t22-,27-,28+,29+,30-,31+,32-,33+,37+,40+,41-/m1/s1 |

InChI Key |

FCYKUTUWVZTVAK-LCPCCJDFSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/[C@@H]([C@@](O2)(C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C)(C)C)O)(C)C)O)OC(=O)C)O |

Canonical SMILES |

CC(C1CC2CC(=CC(=O)OC)C(C(O2)(C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C)(C)C)O)(C)C)O)OC(=O)C)O |

Synonyms |

bryostatin 7 |

Origin of Product |

United States |

Foundational & Exploratory

Bryostatin 7: A Technical Guide to its Natural Source, Isolation from Bugula neritina, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bryostatin 7, a potent marine-derived macrolide. It details its natural origin, a comprehensive protocol for its isolation and purification from the marine bryozoan Bugula neritina, and an exploration of its interaction with key cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and complex biological and experimental processes are visualized through detailed diagrams.

Natural Source and Significance

This compound is a member of the bryostatin family, a group of twenty complex macrolactones first isolated by Pettit and colleagues.[1][2] The primary natural source of these compounds is the marine invertebrate Bugula neritina, a colonial bryozoan found in various marine environments, including the Gulf of Mexico, the Gulf of California, and the Sea of Japan.[3][4][5]

Interestingly, compelling evidence now suggests that the true producers of bryostatins are not the bryozoans themselves, but rather an uncultivated bacterial symbiont, "Candidatus Endobugula sertula", that resides within the host organism.[3][6][7][8] This symbiotic relationship highlights the microbial origin of many complex marine natural products.

This compound is of particular interest to the scientific community due to its exceptionally high binding affinity for Protein Kinase C (PKC), a family of enzymes that play a critical role in cellular signal transduction.[1][2] This potent bioactivity makes this compound a valuable tool for studying PKC function and a potential lead compound in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.[1][8] However, its development has been hampered by its extremely low natural abundance.[1][6][9]

Isolation of this compound from Bugula neritina

The isolation of this compound from its natural source is a multi-step process involving extraction and extensive chromatographic purification. The following protocol is based on the original work of Pettit et al. (1985), which successfully isolated this compound from a large-scale collection of Bugula neritina.[4][5]

Quantitative Yield Data

The isolation of bryostatins is characterized by very low yields, underscoring the challenge of obtaining these compounds from natural sources.

| Parameter | Value | Source Organism | Reference |

| Starting Material (Wet Weight) | 50 kg | Bugula neritina | [4][5] |

| Final Yield of this compound | 31.2 mg | Bugula neritina | [4][5] |

| Approximate Yield Percentage | 0.0000624% | Bugula neritina | [4][5] |

Experimental Protocol: Extraction and Preliminary Separation

This phase aims to create a crude extract enriched with bryostatins.

-

Collection and Preservation : 50 kg of wet Bugula neritina were collected from the Gulf of Mexico and immediately preserved in 2-propanol.[4]

-

Extraction : The preserved material was subjected to extraction to yield a bryostatin-enriched methylene chloride extract.

-

Initial Separation : This crude extract (37.6 g) was then processed through a series of preliminary separation steps as previously described by the authors in prior publications.[4]

Experimental Protocol: Chromatographic Purification

The bryostatin-enriched fraction is subjected to multiple rounds of column chromatography to isolate individual bryostatins.

Note: The original 1985 publication refers to a series of column chromatographic separations to yield bryostatins 4, 5, 6, and 7. While the paper provides the final yields, it does not detail the specific columns, mobile phases, and fraction ranges for each step in the purification of this compound. The following is a generalized workflow typical for the separation of such compounds, based on similar large-scale natural product isolations.[10]

-

Initial Column Chromatography : The enriched extract is typically loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate compounds based on polarity.

-

Medium Pressure Liquid Chromatography (MPLC) : Fractions containing compounds of interest are often further purified on MPLC systems, using reversed-phase columns (e.g., C18) with solvent systems like methanol-water or acetonitrile-water.

-

High-Performance Liquid Chromatography (HPLC) : The final purification step almost invariably involves semi-preparative or preparative HPLC. For bryostatins, a reversed-phase column (e.g., Polaris C18-5) with an isocratic mobile phase such as methanol-water (80:20, v/v) has been shown to be effective for separating different bryostatin analogues.[11]

-

Monitoring : Throughout the process, fractions are monitored using techniques like Thin Layer Chromatography (TLC) and analytical HPLC. A phorbol dibutyrate (PDBu) receptor-binding assay can also be used to track the potent PKC-binding activity of bryostatin-containing fractions.[10]

Isolation Workflow Diagram

Caption: Workflow for the isolation of this compound from Bugula neritina.

Molecular Mechanism of Action: PKC Modulation

Bryostatins exert their diverse biological effects primarily through their interaction with Protein Kinase C (PKC) isozymes.[1][12] They bind to the C1 domain of PKC, the same site that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters.[6]

This compound and PKC Binding Affinity

This compound is distinguished by having the highest binding affinity for PKC among the naturally occurring bryostatins, making it a particularly potent modulator of this enzyme family.[1][2]

| Compound | Target | Binding Affinity (Ki) | Reference |

| This compound | PKCα | High Affinity (Specific value cited in reference) | [13] |

| Bryostatin 1 | PKCα | 1.35 nM | [13] |

Note: While the high affinity of this compound is widely reported, specific Ki values can vary between studies and PKC isozymes. The provided reference points to the specific data.

Downstream Signaling Pathways

Activation of PKC by this compound initiates a cascade of downstream signaling events that can have varied and often paradoxical outcomes, including both pro-apoptotic and anti-apoptotic effects depending on the cellular context and duration of exposure.

The signaling network is complex, but key pathways affected include:

-

MAPK/ERK Pathway : Bryostatin-induced PKC activation often leads to the stimulation of the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is crucial for regulating cellular processes like proliferation and differentiation.[14]

-

PI3K/Akt Pathway : The PI3-Kinase pathway is another downstream target. While bryostatins can activate this pathway, its role in the overall cellular response can be secondary to the direct PKC effects in some contexts.[14]

-

Modulation of Apoptotic Proteins : Bryostatins can influence the expression and activity of key proteins in the Bcl-2 family that regulate apoptosis. This includes the upregulation of the anti-apoptotic protein Mcl-1 and the phosphorylation of Bcl-2, which can confer resistance to certain apoptotic stimuli.[14]

-

NF-κB Pathway : Bryostatin 1 has been shown to activate the NF-κB pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[13]

Caption: Signaling pathways modulated by this compound via PKC activation.

Conclusion

This compound is a potent natural product with significant potential in biomedical research and drug development. Its high affinity for PKC makes it an invaluable molecular probe. However, its scarcity from natural sources remains a major obstacle. The detailed understanding of its isolation from Bugula neritina and its complex mechanism of action is crucial for overcoming these challenges, whether through improved extraction methods, total synthesis, or the development of more accessible synthetic analogues. This guide provides a foundational resource for professionals engaged in the study and application of this remarkable marine compound.

References

- 1. The Biological Profile of the Less Lipophilic and Synthetically More Accessible this compound Closely Resembles That of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological profile of the less lipophilic and synthetically more accessible this compound closely resembles that of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for the Biosynthesis of Bryostatins by the Bacterial Symbiont “Candidatus Endobugula sertula” of the Bryozoan Bugula neritina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The large-scale isolation of bryostatin 1 from Bugula neritina following current good manufacturing practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Identification of bryostatins in Bugula neritina extracts by high performance liquid chromatography and Q-Tof mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bryostatin - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bryostatin 7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryostatin 7 is a complex marine macrolide that has garnered significant interest within the scientific community due to its potent and diverse biological activities, primarily as a modulator of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It delves into the key structural features, stereochemical configuration, and the experimental methodologies employed for its characterization. Furthermore, this guide explores the intricate signaling pathways modulated by this compound, offering insights into its mechanism of action. All quantitative data are presented in structured tables, and key experimental and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure

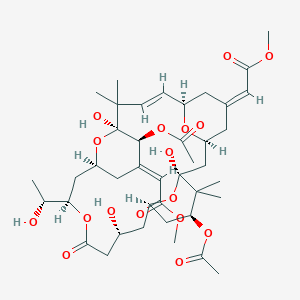

This compound is a member of the bryostatin family, a group of twenty macrolactones first isolated from the marine bryozoan Bugula neritina.[1][2] These natural products are characterized by a highly oxygenated 26-membered macrolactone ring system containing three embedded tetrahydropyran rings, designated as A, B, and C rings. The unique and complex architecture of the bryostatins has presented a formidable challenge for total synthesis.[3][4]

The chemical formula for this compound is C₄₁H₅₈O₁₅, and its molecular weight is 786.9 g/mol . The structure features numerous stereocenters, exocyclic enoate functionalities, and a distinctive substitution pattern that differentiates it from other members of the bryostatin family.

Key Structural Features:

-

A 26-membered macrolactone ring.

-

Three embedded tetrahydropyran rings (A, B, and C).

-

Multiple stereocenters contributing to its complex three-dimensional shape.

-

Exocyclic (E,E)-octa-2,4-dienoate and methyl (E)-2-methyl-2-butenoate side chains.

Due to the lack of publicly available X-ray crystallographic data for this compound, a table of specific bond lengths and angles cannot be provided. The structural information is primarily derived from extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and has been confirmed through total synthesis.

Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound (Conceptual)

| Technique | Observed Features | Interpretation |

| ¹H NMR | Complex multiplets in the aliphatic region, distinct olefinic proton signals, and signals corresponding to methyl groups and acetate esters. | Confirms the presence of the macrolactone backbone, unsaturated side chains, and various functional groups. |

| ¹³C NMR | Numerous signals in the sp³ and sp² hybridized carbon regions, including carbonyl carbons of esters and the lactone. | Provides a carbon count and confirms the presence of the complex polyketide-derived carbon skeleton. |

| HRMS | Exact mass measurement. | Determines the elemental composition (C₄₁H₅₈O₁₅). |

| IR Spectroscopy | Strong absorptions corresponding to hydroxyl (-OH), carbonyl (C=O) of esters and lactones, and carbon-carbon double bonds (C=C). | Confirms the presence of key functional groups. |

Stereochemistry

The intricate stereochemistry of this compound is a critical determinant of its biological activity. The molecule possesses numerous chiral centers, and their precise spatial arrangement is crucial for its high-affinity binding to the C1 domain of Protein Kinase C (PKC). The absolute stereochemistry of this compound has been unequivocally established through its total synthesis.

The total synthesis of this compound, most notably the concise route developed by Krische and colleagues, has provided definitive proof of its stereochemical configuration.[1][4][6] These synthetic strategies employ stereoselective reactions to control the formation of each chiral center, ultimately leading to the natural product with the correct three-dimensional structure.

Key Stereochemical Aspects:

-

The relative and absolute configurations of the numerous stereocenters within the macrolactone ring and its substituents.

-

The geometry of the exocyclic double bonds in the side chains.

-

The conformation of the three tetrahydropyran rings.

Experimental Protocols

The determination of the chemical structure and stereochemistry of this compound has involved a combination of spectroscopic analysis of the natural product and, most decisively, its chemical synthesis.

Structural Elucidation Methodology

The initial structural elucidation of bryostatins involved a suite of spectroscopic techniques applied to the isolated natural product.

General Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial for establishing the connectivity of the carbon skeleton and the relative stereochemistry of many of the chiral centers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula. Tandem MS (MS/MS) experiments provided information about the fragmentation patterns, aiding in the structural assignment of the side chains and other functional groups.[7]

-

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: These techniques were used to identify the key functional groups present in the molecule, such as hydroxyls, esters, and conjugated double bonds.[8]

Total Synthesis of this compound

The total synthesis of this compound has been a significant achievement in organic chemistry, confirming its structure and providing a potential route for accessing this scarce natural product and its analogues. The synthesis developed by the Krische group is particularly noteworthy for its efficiency.[1][4][6]

Conceptual Workflow for the Krische Total Synthesis of this compound:

Key Steps in the Krische Synthesis:

-

Convergent Strategy: The synthesis is highly convergent, meaning that key fragments of the molecule are synthesized independently and then joined together in the later stages. This approach improves overall efficiency.

-

Hydrogen-Mediated C-C Bond Formation: A key innovation in this synthesis is the use of hydrogen-mediated carbon-carbon bond-forming reactions, which are highly efficient and stereoselective.[4]

-

Triply-Convergent Coupling: The synthesis features a remarkable triply-convergent coupling of three key fragments in a single pot, rapidly assembling a large portion of the carbon skeleton.[6]

-

Macrolactonization: The final ring-closing step to form the 26-membered lactone is achieved through a Yamaguchi macrolactonization.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily through its interaction with Protein Kinase C (PKC) isozymes. It binds with high affinity to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG). However, the downstream consequences of this compound-mediated PKC activation are complex and can differ from those induced by other PKC activators like phorbol esters.

PKC-ERK Signaling Pathway

One of the well-documented downstream pathways affected by bryostatins is the Raf-MEK-ERK (MAPK) signaling cascade. Activation of PKC by this compound can lead to the phosphorylation and activation of Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates the extracellular signal-regulated kinase (ERK).[9] Activated ERK can translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression that can influence cell differentiation, proliferation, and survival.[10]

Modulation of Apoptosis

The effect of this compound on apoptosis (programmed cell death) is context-dependent and can be either pro-apoptotic or anti-apoptotic. This dual role is mediated through its influence on the expression and activity of key apoptosis-regulating proteins. In some cancer cell lines, bryostatins have been shown to induce apoptosis by modulating the levels of Bcl-2 family proteins. For instance, they can lead to the upregulation of the anti-apoptotic protein Mcl-1 and the phosphorylation of Bcl-2.[9] However, in other contexts, bryostatins can sensitize cancer cells to other apoptotic stimuli.[11] The specific PKC isoforms activated (e.g., PKCδ vs. PKCε) play a crucial role in determining the cellular outcome.[12][13]

References

- 1. Bryostatin 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional proteomic analysis reveals roles for PKCδ in regulation of cell survival and cell death: Implications for cancer pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of this compound via C-C bond-forming hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Krische Synthesis of this compound [organic-chemistry.org]

- 7. [Identification of bryostatins in Bugula neritina extracts by high performance liquid chromatography and Q-Tof mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infrared spectroscopic study of bryostatin 1-induced membrane alterations in a B-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the MEK/MAPK pathway is involved in bryostatin1-induced monocytic differenciation and up-regulation of X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Bryostatin 1 inhibits phorbol ester-induced apoptosis in prostate cancer cells by differentially modulating protein kinase C (PKC) delta translocation and preventing PKCdelta-mediated release of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Bryostatin 7 on Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 7 is a potent marine-derived macrolide that has garnered significant interest for its interaction with Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on PKC, detailing its binding affinity, activation of PKC isozymes, and the subsequent downstream signaling events. The document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways and experimental workflows. While much of the research has focused on the flagship compound Bryostatin 1, this guide will focus on this compound, drawing comparisons to Bryostatin 1 and phorbol esters to provide a thorough understanding of its unique biological profile.[1][2]

Core Mechanism of Action: PKC Binding and Activation

This compound, like other bryostatins and phorbol esters, exerts its biological effects by binding to the C1 domain of conventional and novel PKC isozymes.[3][4][5] The C1 domain is the regulatory domain that endogenously binds diacylglycerol (DAG), a key second messenger in signal transduction.[4][6][7] By mimicking DAG, this compound can activate PKC, initiating a cascade of downstream signaling events.[1][8]

Upon binding, this compound induces a conformational change in the PKC enzyme, leading to its activation and subsequent translocation from the cytosol to cellular membranes, a hallmark of PKC activation.[6][7][8][9] However, the nature of this activation and the subsequent cellular responses are distinct from those induced by phorbol esters, highlighting the nuanced mechanism of action of the bryostatin family.[5][8][10][11] While phorbol esters are potent tumor promoters, bryostatins exhibit anti-neoplastic activity.[9][10][11]

A key differentiator in the action of bryostatins is their effect on PKC levels over time. While short-term exposure to this compound leads to PKC activation, prolonged exposure can induce the downregulation of certain PKC isozymes through ubiquitin-mediated proteasomal degradation.[8][9][12][13][14] This biphasic effect—initial activation followed by downregulation—is crucial to its unique biological activity and therapeutic potential.[12][13][14]

Quantitative Data: Binding Affinities and Biological Potency

The interaction of this compound with various PKC isozymes has been quantified through binding affinity (Ki) and potency (EC50) measurements. These values provide a basis for comparing the activity of this compound with other well-characterized PKC modulators like Bryostatin 1 and the phorbol ester, phorbol 12,13-dibutyrate (PDBu).

| Compound | PKC Isozyme | Binding Affinity (Ki) [nM] | Reference |

| This compound | PKCα | 0.10 ± 0.01 | [15] |

| PKCβII | 0.12 ± 0.01 | [15] | |

| PKCδ | 0.07 ± 0.01 | [15] | |

| PKCε | 0.06 ± 0.01 | [15] | |

| Bryostatin 1 | PKCα | 0.25 ± 0.03 | [15] |

| PKCβII | 0.20 ± 0.02 | [15] | |

| PKCδ | 0.16 ± 0.02 | [15] | |

| PKCε | 0.18 ± 0.01 | [15] | |

| PDBu | PKCα | 0.14 ± 0.02 | [15] |

| PKCβII | 0.11 ± 0.01 | [15] | |

| PKCδ | 0.08 ± 0.01 | [15] | |

| PKCε | 0.12 ± 0.01 | [15] |

| Compound | Cell Line | Biological Effect | Potency (EC50) [nM] | Reference |

| This compound | U937 | PKCβII Downregulation | 0.97 ± 0.08 | [1] |

| Bryostatin 1 | U937 | PKCβII Downregulation | 0.310 ± 0.005 | [1] |

Signaling Pathways and Cellular Responses

The activation of PKC by this compound triggers a complex network of downstream signaling pathways, leading to a variety of cellular responses, including cell differentiation, apoptosis, and modulation of the immune system.[1][3][16]

One of the key pathways influenced by this compound-mediated PKC activation is the mitogen-activated protein kinase (MAPK) pathway.[9] Activation of this pathway has been implicated in the degradation of the p53 tumor suppressor protein and in the differentiation of leukemia cells.[9]

Furthermore, this compound can modulate the expression and activity of proteins involved in apoptosis, such as those from the Bcl-2 family. For instance, studies with Bryostatin 1 have shown it can induce the phosphorylation of Bcl-2 and up-regulation of Mcl-1, leading to resistance to drug-induced apoptosis in certain cancer cells.[9][16]

The following diagram illustrates the general mechanism of this compound action on PKC and its downstream consequences.

References

- 1. The Biological Profile of the Less Lipophilic and Synthetically More Accessible this compound Closely Resembles That of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological profile of the less lipophilic and synthetically more accessible this compound closely resembles that of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Design, Synthesis, and Evaluation of C7 Diversified Bryostatin Analogs Reveals a Hot Spot for PKC Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The effect of bryostatin on protein kinase C-regulated functions in human T lymphocytes and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bryostatin 7: A Technical Guide to Protein Kinase C Isoform Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bryostatin 7's binding affinity for specific Protein Kinase C (PKC) isoforms, detailed experimental methodologies for its characterization, and a visualization of its role in cellular signaling pathways. This compound, a potent marine-derived macrolide, has garnered significant interest for its potential therapeutic applications, primarily through its interaction with PKC.[1] Understanding its isoform-specific binding and subsequent signaling is critical for advancing its development as a therapeutic agent.

Quantitative Binding Affinity of this compound for PKC Isoforms

This compound is recognized as one of the most potent naturally occurring ligands for PKC.[1] Its binding affinity has been characterized for several isoforms, demonstrating a high affinity across multiple conventional and novel PKC family members. The following table summarizes the quantitative binding data for this compound in comparison to the well-studied Bryostatin 1 and the phorbol ester, Phorbol 12,13-dibutyrate (PDBu). The data reveals that this compound generally exhibits a modestly stronger binding affinity than Bryostatin 1 for the tested isoforms.[2] However, similar to PDBu, this compound shows little selectivity among these specific PKC isoforms under the reported in vitro conditions.[2]

| Ligand | PKC Isoform | Binding Affinity (Kd, nM) |

| This compound | human PKCα | 0.26 ± 0.063 |

| human PKCβII | 0.44 ± 0.013 | |

| human PKCδ | 0.32 ± 0.013 | |

| human PKCε | 0.16 ± 0.013 | |

| Bryostatin 1 | human PKCα | 0.73 ± 0.053 |

| human PKCβII | 0.42 ± 0.013 | |

| human PKCδ | 0.26 ± 0.023 | |

| human PKCε | 0.24 ± 0.013 | |

| PDBu | human PKCα | 0.28 ± 0.02 |

| human PKCβII | 0.20 ± 0.0003 | |

| human PKCδ | 0.33 ± 0.08 | |

| human PKCε | 0.22 ± 0.05 |

Table 1: Comparison of binding affinities (Kd, nM) of this compound, Bryostatin 1, and PDBu to various human PKC isoforms. Values represent the mean ± SEM of triplicate independent experiments.[2][3]

Experimental Protocols: Determining PKC Binding Affinity

The binding affinity of this compound to PKC isoforms is typically determined using a competitive radioligand binding assay. The following protocol is a representative methodology based on commonly employed techniques for studying bryostatin-PKC interactions.

Objective: To determine the dissociation constant (Kd) of this compound for specific PKC isoforms by measuring its ability to compete with a radiolabeled ligand, typically [³H]-phorbol-12,13-dibutyrate ([³H]-PDBu), for binding to the C1 domain of PKC.

Materials:

-

Purified recombinant human PKC isoforms (α, βII, δ, ε, etc.)

-

[³H]-PDBu (radioligand)

-

This compound (unlabeled competitor)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, 1 mM DTT

-

Phosphatidylserine (PS) vesicles

-

Bovine Serum Albumin (BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

96-well microplates

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of competitor concentrations.

-

Prepare a working solution of [³H]-PDBu in the assay buffer at a concentration typically near its Kd for PKC.

-

Prepare a mixture of the PKC isoform and phosphatidylserine vesicles in the assay buffer. The lipid vesicles are essential for the proper folding and function of PKC.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components in order:

-

Assay buffer

-

A fixed concentration of the PKC isoform/phosphatidylserine mixture.

-

Increasing concentrations of unlabeled this compound or vehicle control.

-

A fixed concentration of [³H]-PDBu.

-

-

Include wells for determining total binding (no competitor) and non-specific binding (a high concentration of a non-radioactive ligand like PDBu).

-

-

Incubation:

-

Incubate the microplate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester or vacuum manifold. The filters will trap the PKC and any bound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound [³H]-PDBu.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Analyze the resulting competition curve using a non-linear regression analysis (e.g., one-site fit) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-PDBu binding).

-

Convert the IC₅₀ value to a Ki (inhibition constant), which is an estimate of the Kd, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.

-

Signaling Pathways and Visualizations

This compound, like other bryostatins, modulates a variety of cellular processes by acting as a potent agonist of PKC. Its binding to the C1 domain of conventional and novel PKC isoforms mimics the effect of the endogenous second messenger diacylglycerol (DAG). This leads to the translocation of PKC from the cytosol to the cell membrane, where it becomes activated and can phosphorylate a wide range of substrate proteins, thereby initiating downstream signaling cascades. These pathways are implicated in diverse cellular functions, including cell proliferation, differentiation, apoptosis, and immune responses.

The following diagrams, generated using the Graphviz DOT language, illustrate the general mechanism of PKC activation by this compound and a typical experimental workflow for determining its binding affinity.

References

- 1. Tuning the Signaling Output of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bryostatin 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Kinase C Isozymes and Autophagy during Neurodegenerative Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

Bryostatin 7: A Technical Guide to its Modulation of Cellular Proliferation and Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 7 is a macrolide lactone and a potent modulator of Protein Kinase C (PKC), a family of enzymes pivotal in regulating a myriad of cellular processes including proliferation, differentiation, and apoptosis.[1][2] As a member of the bryostatin family, originally isolated from the marine bryozoan Bugula neritina, this compound has garnered significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of this compound's core biological activities, focusing on its influence on cellular proliferation and differentiation. It includes a compilation of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action: Protein Kinase C Modulation

Bryostatins, including this compound, exert their biological effects primarily by binding to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG).[3] This interaction leads to the translocation of PKC isoforms from the cytosol to cellular membranes, initiating a cascade of downstream signaling events. This compound is noted for being a particularly potent PKC ligand in terms of binding affinity.[2][4]

The duration and pattern of PKC activation by bryostatins differ from that of other PKC activators like phorbol esters, leading to distinct downstream biological outcomes. While short-term exposure typically results in PKC activation, prolonged exposure can lead to the downregulation of specific PKC isoforms.[4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the biological activity of this compound.

| Parameter | Cell Line | Value | Reference |

| PKC Binding Affinity (Ki) | Mouse PKCα | 0.26 ± 0.06 nM | [4] |

| Human PKCα | 0.73 ± 0.05 nM | [4] | |

| Human PKCβII | 2.1 ± 0.6 nM | [4] | |

| Human PKCδ | 0.8 ± 0.2 nM | [4] | |

| Human PKCε | 0.9 ± 0.2 nM | [4] | |

| PKC Downregulation (EC50) | U937 (PKCβII) | 0.97 ± 0.08 nM | [4] |

| Effect | Cell Line | Observation | Concentration | Reference |

| Proliferation | U937 (Leukemia) | Biphasic and limited inhibition | Not specified | [4] |

| LNCaP (Prostate) | No inhibition of proliferation | Not specified | [1] | |

| B-CLL (Leukemia) | Induction of differentiation, characterized by increased cell size and marked upregulation of CD11c expression. | Not specified | [5] |

Signaling Pathways Modulated by this compound

This compound's modulation of cellular processes is intrinsically linked to its ability to activate PKC and subsequently influence downstream signaling cascades, most notably the Extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cellular proliferation and differentiation.

Cell Viability and Proliferation Assay

This protocol outlines a common method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., U937, LNCaP)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the treated plates for the desired time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for the recommended time (typically 1-4 hours) to allow for the colorimetric or fluorometric reaction to develop.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the concentration of this compound. Calculate the IC50 value using appropriate software.

Western Blot Analysis of PKC Isoforms and ERK Phosphorylation

This protocol describes the detection of changes in the expression and phosphorylation status of PKC isoforms and ERK in response to this compound treatment.[1][3]

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKCα, anti-PKCδ, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.

Flow Cytometry for Cell Differentiation Markers (e.g., CD11c)

This protocol details the analysis of cell surface marker expression, such as CD11c, to assess cellular differentiation induced by this compound.[5]

Materials:

-

Cell line of interest (e.g., B-CLL cells)

-

This compound

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block reagent

-

Fluorescently conjugated primary antibody (e.g., PE-conjugated anti-CD11c)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells and wash them twice with cold FACS buffer by centrifugation.

-

Fc Receptor Blocking: Resuspend the cells in Fc block solution and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Staining: Add the fluorescently labeled anti-CD11c antibody (and the corresponding isotype control in a separate tube) to the cells and incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibody.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).

-

Data Analysis: Analyze the data using flow cytometry software. Gate on the live cell population and quantify the percentage of CD11c-positive cells and the mean fluorescence intensity.

PKC Translocation Assay Using GFP-PKC Fusion Proteins

This protocol describes a method to visualize the translocation of PKC isoforms in response to this compound using live-cell imaging.[6][7]

Materials:

-

Adherent cell line (e.g., CHO-K1, HeLa)

-

Expression plasmid for a GFP-tagged PKC isoform (e.g., GFP-PKCδ)

-

Transfection reagent

-

Glass-bottom imaging dishes

-

Live-cell imaging microscope with fluorescence capabilities

-

This compound

Procedure:

-

Cell Transfection: Seed cells on glass-bottom dishes. Transfect the cells with the GFP-PKC expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours to allow for the expression of the GFP-PKC fusion protein.

-

Imaging Setup: Place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Baseline Imaging: Acquire baseline fluorescence images to visualize the initial subcellular localization of the GFP-PKC fusion protein (typically cytosolic).

-

Treatment: Add this compound to the imaging medium at the desired final concentration.

-

Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to monitor the movement of the GFP-PKC fusion protein over time.

-

Data Analysis: Analyze the image series to quantify the translocation of the GFP-PKC fusion protein from the cytosol to specific cellular compartments (e.g., plasma membrane, perinuclear region).

Conclusion

This compound is a potent modulator of PKC with demonstrable effects on cellular proliferation and differentiation, particularly in hematopoietic cell lines. Its mechanism of action involves the activation of PKC and the subsequent engagement of downstream signaling pathways, including the ERK pathway. The provided data and experimental protocols offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further research is warranted to fully elucidate its spectrum of activity across various cancer types and to optimize its potential clinical applications.

References

- 1. 3.4. Western Blotting and Detection [bio-protocol.org]

- 2. Biological profile of the less lipophilic and synthetically more accessible this compound closely resembles that of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biological Profile of the Less Lipophilic and Synthetically More Accessible this compound Closely Resembles That of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. miltenyibiotec.com [miltenyibiotec.com]

Early-Stage Research on Bryostatin 7 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 7, a macrocyclic lactone originally isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC). As a member of the bryostatin family, it shares structural similarities with Bryostatin 1, a compound that has undergone extensive investigation in clinical trials for cancer and other diseases. Early-stage research suggests that this compound exhibits a biological profile closely resembling that of Bryostatin 1, with some studies indicating it may be a more potent PKC ligand. This technical guide provides an in-depth overview of the foundational preclinical research on this compound in various cancer cell lines, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

Data Presentation: In Vitro Efficacy of this compound

While comprehensive IC50 data for this compound across a wide range of cancer cell lines remains limited in publicly available literature, existing studies provide valuable insights into its biological activity, primarily through comparative analysis with Bryostatin 1.

| Parameter | This compound | Bryostatin 1 | Cell Line | Notes |

| PKCα Binding Affinity (Ki) | 0.26 ± 0.06 nM | 0.48 ± 0.03 nM | N/A (Purified Mouse PKCα) | This compound demonstrates a slightly higher binding affinity for PKCα compared to Bryostatin 1.[1] |

| PKCβII Binding Affinity (Ki) | 0.32 ± 0.01 nM | 0.42 ± 0.01 nM | N/A (Purified Human PKCβII) | |

| PKCδ Binding Affinity (Ki) | 0.21 ± 0.02 nM | 0.26 ± 0.02 nM | N/A (Purified Human PKCδ) | |

| PKCε Binding Affinity (Ki) | 0.16 ± 0.01 nM | 0.24 ± 0.01 nM | N/A (Purified Human PKCε) | |

| PKCβII Downregulation (EC50) | 0.97 ± 0.08 nM | 0.310 ± 0.005 nM | U937 (Human Leukemia) | This compound is approximately 3-fold less potent than Bryostatin 1 in inducing the downregulation of PKCβII.[1] |

| Growth Inhibition | Limited, biphasic inhibition | Limited, biphasic inhibition | U937 (Human Leukemia) | Both bryostatins show a modest and complex dose-dependent effect on cell proliferation.[1] |

| Growth Inhibition | No significant inhibition | No significant inhibition | LNCaP (Human Prostate Cancer) | In contrast to phorbol esters, neither this compound nor Bryostatin 1 significantly inhibits the proliferation of LNCaP cells.[1] |

Core Mechanism of Action: Protein Kinase C Modulation

This compound, like other bryostatins, exerts its biological effects primarily through its high-affinity binding to the C1 domain of PKC isozymes. This interaction mimics the endogenous ligand diacylglycerol (DAG), leading to the translocation of PKC from the cytosol to cellular membranes and its subsequent activation. However, the downstream consequences of PKC activation by bryostatins are complex and can differ from those induced by phorbol esters, another class of PKC activators.

Prolonged exposure to this compound can lead to the downregulation of certain PKC isoforms, a process that is thought to contribute to its anti-cancer effects. The specific biological outcome of this compound treatment—whether it be growth inhibition, differentiation, or apoptosis—is highly dependent on the specific cancer cell type and the complement of PKC isoforms it expresses.

Signaling Pathways Modulated by this compound

The activation of PKC by this compound initiates a cascade of downstream signaling events that can influence cell fate. While direct evidence specifically for this compound is still emerging, studies on the closely related Bryostatin 1 and other PKC activators point to the involvement of key signaling pathways in cancer cells.

PKC-Mediated Signaling Cascade

Caption: this compound activates PKC, leading to the modulation of downstream MAPK/ERK and PI3K/Akt pathways.

-

MAPK/ERK Pathway: Activation of PKC can lead to the phosphorylation and activation of the Raf-MEK-ERK signaling cascade. This pathway is a central regulator of cell proliferation and differentiation. In some contexts, sustained activation of the ERK pathway by PKC modulators can lead to cell cycle arrest and apoptosis.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical survival pathway in many cancers. PKC can influence this pathway, though the interaction is complex and can be either activating or inhibitory depending on the cellular context. Bryostatins have been shown to modulate the phosphorylation of Akt and its downstream targets, thereby affecting cell survival and apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used in the early-stage evaluation of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Caption: A simplified workflow for determining cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Cancer cell lines (e.g., U937, LNCaP) are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium and incubated overnight to allow for cell attachment.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Following the incubation period, a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration typically 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.

Western Blot Analysis for PKC Translocation

This technique is used to determine the subcellular localization of PKC isoforms, a hallmark of their activation.

Workflow:

Caption: Workflow for analyzing PKC translocation via Western blotting.

Detailed Protocol:

-

Cell Treatment: Cells are treated with this compound or a control substance for a specified time.

-

Subcellular Fractionation: Cells are harvested and lysed. The cytosolic and membrane fractions are separated by differential centrifugation.

-

Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from the cytosolic and membrane fractions are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the PKC isoform of interest. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicate translocation and activation.

Conclusion and Future Directions

Early-stage research on this compound indicates that it is a potent modulator of PKC with a biological profile similar to the extensively studied Bryostatin 1. Its effects on cancer cell lines, including modest growth inhibition and synergy with other agents in leukemia cells, and its ability to antagonize phorbol ester-induced proliferation in prostate cancer cells, highlight its potential as a therapeutic candidate. However, the available data is still limited.

Future research should focus on:

-

Comprehensive Efficacy Screening: Determining the IC50 values of this compound across a broad panel of human cancer cell lines to identify sensitive cancer types.

-

Detailed Mechanistic Studies: Elucidating the specific downstream signaling pathways modulated by this compound in different cancer contexts to understand the molecular basis of its effects.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.

A deeper understanding of the molecular pharmacology of this compound will be crucial for guiding its potential development as a novel anti-cancer agent.

References

Preliminary Studies of Bryostatin Analogs in Neurological Disorders: A Technical Guide Focused on Bryostatin 7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preliminary studies of Bryostatin 7 in neurological disorders are limited in publicly available scientific literature. This guide provides a comprehensive overview of the known characteristics of this compound and leverages the extensive preclinical and clinical data of its close analog, Bryostatin 1, to infer its potential therapeutic applications and mechanisms of action in a neurological context. The information on Bryostatin 1 serves as a predictive framework for the potential of this compound, a more potent Protein Kinase C (PKC) ligand.[1]

Introduction to Bryostatins and Protein Kinase C Modulation

Bryostatins are a class of macrolide lactones isolated from the marine bryozoan Bugula neritina.[1][2] These molecules are potent modulators of Protein Kinase C (PKC), a family of enzymes crucial for a wide range of cellular processes, including cell signaling, growth, and differentiation.[3][4] In the central nervous system, PKC isoforms play a vital role in synaptic plasticity, learning, and memory.[4][5] Dysregulation of PKC activity has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Fragile X syndrome, and stroke.[3][4]

Bryostatin 1 has been the most extensively studied analog, with numerous preclinical and clinical investigations into its therapeutic potential.[4] this compound, another naturally occurring analog, is distinguished by its higher binding affinity for PKC, making it a subject of significant interest for drug development.[1] This guide will summarize the existing knowledge on this compound and provide a detailed examination of the research on Bryostatin 1 as a surrogate to understand the potential of this class of compounds in treating neurological disorders.

This compound: A Potent and Synthetically Accessible PKC Activator

This compound stands out among the bryostatin family due to its biological activity and synthetic accessibility.

2.1 Potency and PKC Binding:

This compound is recognized as the most potent naturally occurring bryostatin in terms of its binding affinity to PKC.[1] While detailed comparative studies in neuronal systems are scarce, its high affinity suggests that it could be effective at lower concentrations than Bryostatin 1, potentially offering a better therapeutic window. A comparative study on the biological profiles of Bryostatin 1 and 7 in non-neuronal cells indicated that their overall biological activities are remarkably similar, suggesting that this compound could be an effective surrogate for Bryostatin 1.[1]

2.2 Synthetic Accessibility:

The total synthesis of this compound has been achieved, which is a significant advantage for its potential clinical development, as it circumvents the supply issues associated with its natural isolation.[6][7] The development of more concise synthetic routes makes this compound and its analogs more accessible for further research and development.[7]

Bryostatin 1 as a Surrogate for Neurological Applications

Given the limited direct research on this compound in neurological disorders, the extensive data on Bryostatin 1 provides a valuable foundation for understanding its potential. Bryostatin 1 has shown promise in preclinical models of Alzheimer's disease, Fragile X syndrome, and stroke.[4][8][9][10]

3.1 Alzheimer's Disease:

Preclinical studies in transgenic mouse models of Alzheimer's disease have demonstrated that Bryostatin 1 can restore synaptic connections, prevent neuronal death, and reduce amyloid plaques and neurofibrillary tangles.[4] Clinical trials have also been conducted to evaluate its safety and efficacy in patients with Alzheimer's disease.[3][11][12]

3.2 Fragile X Syndrome:

In a mouse model of Fragile X syndrome, long-term treatment with Bryostatin 1 has been shown to rescue autistic and cognitive phenotypes, including hyperactivity and deficits in learning and memory.[10][13] These effects are thought to be mediated by the normalization of cellular markers associated with the syndrome.[9]

3.3 Stroke:

Preclinical studies in aged rats have shown that Bryostatin 1 administration following an ischemic stroke can improve survival rates, reduce infarct volume, and enhance neurological function.[8][14] These neuroprotective effects are associated with changes in the expression of PKC isozymes in the peri-infarct region.[8]

Quantitative Data from Bryostatin 1 Studies

The following tables summarize key quantitative findings from preclinical and clinical studies of Bryostatin 1 in various neurological disorders.

Table 1: Preclinical Efficacy of Bryostatin 1 in a Mouse Model of Fragile X Syndrome

| Parameter | Treatment Group | Outcome | Reference |

| Hyperactivity | Long-term Bryostatin 1 | Significantly reduced | [10] |

| Non-spatial learning and memory | Long-term Bryostatin 1 | Improved | [10] |

| Daily living activities | Long-term Bryostatin 1 | Normalized | [10] |

Table 2: Clinical Trial Data for Bryostatin 1 in Alzheimer's Disease

| Study Phase | Dosage | Primary Outcome Measure | Key Finding | Reference |

| Phase 2 | 20 µg | Change in Severe Impairment Battery (SIB) score | Evidence of significant benefit in a pre-specified exploratory analysis | [11] |

| Phase 2 | 20 µg and 40 µg | Change in SIB score | 20 µg dose showed an increase in mean SIB of 1.16 points from baseline at week 13 | [11] |

Table 3: Preclinical Efficacy of Bryostatin 1 in a Rat Model of Ischemic Stroke

| Parameter | Treatment Group | Outcome | Reference |

| Survival Rate | Bryostatin 1 | Improved, especially in the first 4 days post-MCAO | [8] |

| Infarct Volume | Bryostatin 1 | Reduced | [8] |

| Neurological Function | Bryostatin 1 | Improved at 21 days post-MCAO | [8] |

Experimental Protocols for Key Bryostatin 1 Studies

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols from key studies on Bryostatin 1.

5.1 Protocol for Chronic Bryostatin 1 Treatment in a Fragile X Mouse Model

-

Animal Model: Fmr1 knockout (KO) mice, a model for Fragile X syndrome.

-

Drug Administration: Bryostatin 1 administered intravenously twice a week at a dose of 20 micrograms per square meter.[10]

-

Treatment Duration: Comparative studies of short-term (5 weeks) and long-term (13 weeks) treatment.[13]

-

Behavioral Assessments:

-

Biochemical Analysis: Post-mortem brain tissue analysis for cellular markers such as BDNF, PSD-95, and GSK3.[9]

5.2 Protocol for a Phase 2 Clinical Trial of Bryostatin 1 in Alzheimer's Disease

-

Study Design: Randomized, double-blind, placebo-controlled trial.[11]

-

Participants: 147 patients with moderate to severe Alzheimer's disease.[11]

-

Treatment Arms:

-

Bryostatin 1 (20 µg)

-

Bryostatin 1 (40 µg)

-

Placebo[11]

-

-

Drug Administration: Intravenous administration. A total of 7 doses were administered over 12 weeks.[12]

-

Primary Endpoint: Change in the Severe Impairment Battery (SIB) score from baseline at 13 weeks.[11]

-

Exclusion Criteria: Patients receiving concurrent memantine treatment were analyzed separately in some exploratory analyses.[11]

5.3 Protocol for Bryostatin 1 Treatment in a Rat Model of Ischemic Stroke

-

Animal Model: Aged (18-20 months old) female Sprague-Dawley rats.[8]

-

Ischemia Induction: Reversible occlusion of the right middle cerebral artery (MCAO) using an autologous blood clot with tPA-mediated reperfusion.[8]

-

Drug Administration: Bryostatin 1 administered at 6 hours post-MCAO, and then at 3, 6, 9, 12, 15, and 18 days after MCAO.[8]

-

Functional Assessment: Conducted at 2, 7, 14, and 21 days after MCAO.[8]

-

Histological Assessment: Performed at 24 hours post-MCAO to evaluate PKC isozyme expression.[8]

Signaling Pathways and Experimental Workflows

The therapeutic effects of bryostatins are primarily attributed to their modulation of PKC signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

6.1 Bryostatin-Mediated PKC Signaling Pathway

Caption: Bryostatin activates PKC, leading to neuroprotective downstream effects.

6.2 Experimental Workflow for Preclinical Evaluation of Bryostatin in a Neurological Disorder Model

Caption: A typical workflow for preclinical studies of bryostatin analogs.

Conclusion and Future Directions

While direct preliminary studies on this compound for neurological disorders are not yet widely published, its high potency as a PKC activator and its structural similarity to the well-researched Bryostatin 1 strongly suggest its therapeutic potential. The extensive preclinical and emerging clinical data for Bryostatin 1 in Alzheimer's disease, Fragile X syndrome, and stroke provide a solid rationale for investigating this compound in these and other neurological conditions.

Future research should focus on:

-

Direct comparative studies: Head-to-head preclinical studies of this compound and Bryostatin 1 in various neurological disorder models are needed to confirm if the higher potency of this compound translates to enhanced therapeutic efficacy and a better safety profile.

-

Pharmacokinetics and Brain Penetration: Detailed studies on the pharmacokinetics and blood-brain barrier penetration of this compound are essential for determining optimal dosing strategies for CNS indications.

-

Mechanism of Action: Further elucidation of the specific PKC isoforms and downstream signaling pathways modulated by this compound in neuronal cells will provide a more precise understanding of its mechanism of action.

The synthetic accessibility of this compound and its analogs opens up new avenues for the development of a novel class of therapeutics for a range of debilitating neurological disorders.[6][7] The insights gained from the extensive research on Bryostatin 1, as summarized in this guide, provide a strong foundation and a clear roadmap for advancing this compound through preclinical and into clinical development.

References

- 1. Biological profile of the less lipophilic and synthetically more accessible this compound closely resembles that of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 5. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Krische Synthesis of this compound [organic-chemistry.org]

- 7. Total Synthesis of this compound via C-C Bond Forming Hydrogenation: Merged Redox-Construction Events for Synthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bryostatin improves survival and reduces ischemic brain injury in aged rats following acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bryostatin Restores Learning and Memory in Adult Fragile X Mice • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 10. Bryostatin-1 in Long-term Use Seen to Arrest Fragile X Symptoms in Mouse Model • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 11. neurologylive.com [neurologylive.com]

- 12. Bryostatin Treatment of Moderately Severe Alzheimer's Disease [ctv.veeva.com]

- 13. Chronic bryostatin-1 rescues autistic and cognitive phenotypes in the fragile X mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bryostatin improves survival and reduces ischemic brain injury in aged rats after acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bryostatin 7 in Synaptogenesis: A Technical Guide for Researchers

Foreword: While Bryostatin 7 is a potent Protein Kinase C (PKC) ligand with significant therapeutic potential, publicly available research specifically detailing its role in synaptogenesis is limited. However, extensive studies on Bryostatin 1, a closely related analog, have elucidated a clear mechanism for PKC-mediated synaptogenesis. This compound and Bryostatin 1 exhibit remarkably similar biological profiles, with this compound demonstrating comparable or even slightly higher binding affinity for PKCα.[1][2] Therefore, this technical guide will leverage the comprehensive data available for Bryostatin 1 as a robust surrogate to delineate the anticipated role and mechanisms of this compound in synapse formation. This approach is grounded in the understanding that their shared core pharmacophore results in analogous downstream signaling cascades.

Executive Summary

This compound, a macrolide isolated from the marine bryozoan Bugula neritina, is a powerful modulator of Protein Kinase C (PKC) activity.[1][2] Its structural and functional similarity to the well-studied Bryostatin 1 suggests a significant role in promoting synaptogenesis, the formation of new synapses. This process is critical for neuronal development, learning, memory, and repair mechanisms in the central nervous system. This guide provides an in-depth overview of the PKC-dependent signaling pathways activated by bryostatins, summarizes key quantitative data on their effects on synaptic structures, and details the experimental protocols necessary to investigate these phenomena. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this compound in neurological disorders characterized by synaptic loss.

Mechanism of Action: PKC-Mediated Synaptogenesis

The primary mechanism by which bryostatins, including this compound, are proposed to induce synaptogenesis is through the activation of specific PKC isozymes, particularly PKCα and PKCε.[3][4][5][6] Activation of these kinases initiates a cascade of downstream signaling events that culminate in the synthesis of essential synaptic proteins and the structural maturation of synapses.

Core Signaling Pathway

Upon binding to the C1 domain of PKC, this compound mimics the endogenous activator diacylglycerol (DAG), causing the translocation of PKC to the cell membrane and its subsequent activation. This initiates several key downstream pathways:

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): PKC activation has been shown to increase both the transcription and protein levels of BDNF, a critical neurotrophin that plays a pivotal role in synaptogenesis.[3][4][5] BDNF, in turn, activates its receptor, TrkB, leading to further downstream signaling that promotes synaptic growth and maturation.[7][8]

-

Phosphorylation and Trafficking of Postsynaptic Density Protein 95 (PSD-95): PKCε activation leads to the phosphorylation of PSD-95, a key scaffolding protein in the postsynaptic density of excitatory synapses.[9] This phosphorylation event, which can be mediated directly by PKCε or indirectly through other kinases like c-Jun N-terminal kinase 1 (JNK1) and Calcium/Calmodulin-dependent Kinase II (CaMKII), enhances the localization of PSD-95 to the postsynaptic membrane.[9] The accumulation of PSD-95 is a critical step in the maturation and strengthening of synapses.

-

Synthesis of Synaptic Proteins: PKC activation promotes the synthesis of both presynaptic (e.g., synaptophysin) and postsynaptic proteins, providing the necessary building blocks for new synapse formation.[4][9]

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Quantitative Data on Bryostatin-Mediated Synaptogenesis

The following tables summarize quantitative data from studies on Bryostatin 1, which, as previously stated, is expected to closely model the effects of this compound.

Effects on Synapse and Dendritic Spine Density in Cortical Neurons

This data is derived from studies on cultured rat embryonic cortical neurons.

| Treatment Condition | Parameter | Result (Normalized to Vehicle) | Reference |

| Bryostatin 1 (10 nM, 6h) | Synapse Density | ~1.6 | [3] |

| Bryostatin 1 (10 nM, 6h) | PSD-95 Puncta Density | ~1.4 | [3] |

| Bryostatin 1 (10 nM, 6h) | Dendritic Spine Density | ~0.7 | [3] |

Note: The increase in synapse density accompanied by a decrease in overall dendritic spine density suggests that Bryostatin 1 promotes the maturation of existing spines into functional synapses while potentially pruning immature or less stable spines, thereby improving the signal-to-noise ratio in neuronal communication.[3][4]

Effects on Synaptic Protein Expression

This data is derived from studies on rodent models and in vitro neuronal cultures.

| Treatment Condition | Protein | Change in Expression/Localization | Reference |

| Bryostatin 1 | BDNF | Increased expression | [4][10] |

| Bryostatin 1 / PKCε activators | PSD-95 | Increased membrane localization | [9] |

| PKCε knockdown | PSD-95 Synthesis | Reduced by 30% | [9] |

| PKCε knockdown | Synaptophysin Synthesis | Reduced by 44% | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in synaptogenesis.

Primary Neuronal Culture and Bryostatin Treatment

This protocol describes the culture of primary cortical neurons for synaptogenesis assays.

-

Preparation of Culture Plates: Coat 96-well imaging plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile water and allow to dry.

-

Neuron Dissociation and Plating: Dissect cortices from E18 rat embryos and dissociate using papain (20 units/mL) for 30 minutes at 37°C. Triturate gently to obtain a single-cell suspension. Plate cells at a density of 15,000 cells per well in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Cell Maintenance: Incubate cultures at 37°C in a 5% CO2 humidified incubator. Replace 50% of the medium every 3-4 days. Allow neurons to mature for at least 19-20 days in vitro (DIV) before treatment.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute this compound to the desired final concentrations in pre-warmed culture medium. Replace the existing medium in the wells with the medium containing this compound or vehicle control. Incubate for the desired duration (e.g., 6 hours).

Immunocytochemistry for Synaptic Markers

This protocol outlines the staining procedure to visualize pre- and postsynaptic puncta.

-

Fixation: After treatment, fix the neurons with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 10% Normal Goat Serum in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells overnight at 4°C with a cocktail of primary antibodies diluted in blocking buffer. For example:

-

Presynaptic marker: Guinea Pig anti-VGLUT1 (1:1000)

-

Postsynaptic marker: Mouse anti-PSD-95 (1:500)

-

Neuronal marker: Chicken anti-MAP2 (1:2000)

-

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 568, and 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS and mount with a suitable mounting medium containing DAPI.

Image Acquisition and Analysis for Synapse Quantification

This protocol describes the process of imaging and quantifying synapses.

-

Image Acquisition: Acquire images using a high-resolution confocal microscope. Use a 60x or 100x oil immersion objective. Capture z-stacks of randomly selected neurons from each condition.

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to generate maximum intensity projections of the z-stacks.

-

Synapse Quantification:

-

Define regions of interest (ROIs) along the dendrites (identified by MAP2 staining).

-

Apply a threshold to the VGLUT1 and PSD-95 channels to identify fluorescent puncta.

-

A synapse is defined as the colocalization of a VGLUT1 punctum with a PSD-95 punctum within a specified proximity (e.g., < 0.5 µm).

-

Automated plugins (e.g., Puncta Analyzer) can be used for high-throughput analysis.

-

Normalize the number of synapses to the length of the dendrite analyzed (synapses per µm).

-

The workflow for a typical synaptogenesis experiment is depicted below.

Conclusion and Future Directions

The evidence strongly suggests that this compound, acting through the activation of Protein Kinase C, is a potent inducer of synaptogenesis. Its ability to modulate key signaling pathways involving BDNF and PSD-95 highlights its potential as a therapeutic agent for neurological disorders associated with synaptic dysfunction, such as Alzheimer's disease and Fragile X syndrome. The quantitative data from studies on Bryostatin 1 provide a solid foundation for predicting the efficacy of this compound.